3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
Description
Historical Context and Evolution of Benzophenone (B1666685) Chemistry
The study of benzophenone dates back to the 19th century, with early reports such as Carl Graebe's work in 1874 describing its reduction. chemicalbook.com The classical method for its synthesis, the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride using a Lewis acid catalyst like aluminum chloride, was a pivotal development in aromatic chemistry. nih.govgoogle.com This reaction established a foundational methodology for creating the diaryl ketone framework. Over the decades, the chemistry of benzophenones has evolved significantly. Initially valued as a robust chemical entity, its utility expanded into photochemistry, where it is recognized as a classic photosensitizer. medicaljournals.se The photochemical reactivity of benzophenone, particularly its ability to abstract hydrogen atoms upon UV irradiation, has been extensively studied and applied in various synthetic transformations. acs.org
Significance of Functionalized Benzophenones in Modern Chemical Research
Functionalized benzophenones, where the phenyl rings are decorated with various substituents, are of immense interest in contemporary research. rsc.org These modifications dramatically influence the molecule's electronic, steric, and photophysical properties, opening doors to a wide array of applications. In medicinal chemistry, benzophenone derivatives are found in numerous pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.org The substitution pattern on the aryl rings is a key determinant of the biological activity. rsc.org
Beyond pharmaceuticals, substituted benzophenones are crucial in materials science and polymer chemistry. They are widely used as photoinitiators in UV-curing processes for inks, coatings, and 3D printing applications. rsc.org Their ability to absorb UV radiation also makes them valuable components in sunscreens and as UV blockers in plastic packaging to prevent photodegradation. medicaljournals.se The diverse functionalities that can be incorporated into the benzophenone core make it a privileged scaffold for developing new materials and biologically active agents.
Scope and Research Rationale for 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone
The specific compound, this compound, represents a tailored molecular architecture designed for specific purposes in advanced organic synthesis. While this exact compound is not extensively documented in mainstream chemical literature, its structure suggests a clear research rationale based on the individual contributions of its functional groups.
The Benzophenone Core : Provides the foundational diaryl ketone structure, known for its photochemical properties and as a key structural motif in various applications. medicaljournals.se
The 3,5-Dimethylphenyl Moiety : The two methyl groups provide steric bulk and are electron-donating, which can influence the reactivity of the adjacent phenyl ring and the conformation of the molecule.
The 4-Iodo-4-methoxyphenyl Moiety : This part of the molecule is particularly significant for synthetic utility. The methoxy (B1213986) group is a strong electron-donating group, affecting the electronic properties of the system. The iodine atom is a versatile functional group in modern organic synthesis. chemicalbook.com Iodinated aromatic compounds are key precursors in a multitude of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular frameworks. chemicalbook.comchemimpex.com
The rationale for investigating this compound lies in its potential as a multifunctional building block. It could serve as a novel photoinitiator with tailored absorption properties or as a key intermediate for synthesizing more complex, high-value molecules, such as pharmaceuticals or organic electronic materials, via cross-coupling reactions at the iodo position. The specific combination of dimethyl, methoxy, and iodo substituents offers a unique platform for exploring structure-activity relationships and developing new synthetic methodologies.
Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKCLASRQPCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethyl 4 Iodo 4 Methoxybenzophenone and Its Analogs
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule, 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone, identifies the central carbonyl group as the primary point for strategic disconnection. This leads to two main synthetic paradigms: Friedel-Crafts acylation and transition-metal-catalyzed cross-coupling.
Disconnection 1: Friedel-Crafts Acylation
The most straightforward disconnection breaks one of the bonds between the carbonyl carbon and an aromatic ring. This C-C bond formation is characteristic of the Friedel-Crafts acylation reaction. pearson.comvedantu.com This approach yields two potential pairs of synthons:
Route A: Disconnecting the bond adjacent to the dimethyl-methoxy-substituted ring suggests an electrophilic acylium ion derived from 3,5-dimethyl-4-methoxybenzoyl chloride and a nucleophilic iodobenzene derivative.
Route B: Alternatively, disconnecting the bond adjacent to the iodo-substituted ring points to an acylium ion from 4-iodobenzoyl chloride and a nucleophilic 3,5-dimethylanisole (B1630441) derivative.
Disconnection 2: Cross-Coupling Strategies
Modern synthetic methods allow for the formation of the ketone linkage via palladium-catalyzed cross-coupling. This disconnection envisions coupling two aryl partners, where one provides the carbonyl group. For instance, a Suzuki-Miyaura type coupling could involve an arylboronic acid and an acyl chloride. mdpi.comnih.gov This leads to similar precursor molecules as the Friedel-Crafts approach but employs a different mechanistic pathway.
Classical Synthetic Routes and Adaptations
Classical methods remain highly relevant for the synthesis of benzophenone (B1666685) derivatives due to their reliability and the use of readily available reagents.
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). vedantu.comnih.gov
This strategy involves using a substituted aromatic ring as the nucleophile in the Friedel-Crafts reaction. The success of this approach is highly dependent on the electronic nature of the substituents on the aromatic substrate.
One potential pathway is the acylation of 4-iodoanisole (B42571). The methoxy (B1213986) group is an activating ortho-, para-director, while the iodo group is deactivating. The acylation would likely be directed to the positions ortho to the methoxy group.
A more viable route involves the acylation of 1,3-dimethyl-2-methoxybenzene (3,5-dimethylanisole) with 4-iodobenzoyl chloride. The two methyl groups and the methoxy group are all activating, making this ring highly nucleophilic and prone to electrophilic substitution. The steric hindrance from the methyl groups would likely direct the incoming acyl group to the para position relative to the methoxy group.
This approach focuses on the reaction between a specifically substituted benzoyl chloride and a corresponding anisole (B1667542) derivative. For the target molecule, two primary combinations are considered:
Reaction of 4-Iodobenzoyl Chloride with 3,5-Dimethylanisole: This is often the preferred route. The 3,5-dimethylanisole ring is strongly activated by the methoxy and dimethyl groups, facilitating the electrophilic attack by the acylium ion generated from 4-iodobenzoyl chloride and a Lewis acid (e.g., AlCl₃).
Reaction of 3,5-Dimethyl-4-methoxybenzoyl Chloride with 4-Iodoanisole: This route is generally less efficient. The 4-iodoanisole ring is less activated compared to 3,5-dimethylanisole due to the deactivating effect of the iodine atom, making the acylation more challenging.
The general procedure involves the slow addition of the acyl chloride to a mixture of the anisole derivative and the Lewis acid catalyst in an inert solvent. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Typical Solvent | Key Considerations |
| 4-Iodobenzoyl Chloride | 3,5-Dimethylanisole | AlCl₃, FeCl₃ | Dichloromethane, 1,2-Dichloroethane | High reactivity of the anisole derivative. Potential for side reactions if temperature is not controlled. |
| 3,5-Dimethyl-4-methoxybenzoyl Chloride | 4-Iodoanisole | AlCl₃ | Nitrobenzene, CS₂ | Lower reactivity of 4-iodoanisole requires harsher conditions. researchgate.net |
To overcome some limitations of Friedel-Crafts reactions, such as catalyst stoichiometry and substrate scope, modern palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for constructing aryl-aryl ketone linkages. semanticscholar.orgnih.gov
These reactions offer high functional group tolerance and catalytic efficiency, making them attractive for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: The acyl Suzuki-Miyaura cross-coupling is a highly effective method for ketone synthesis. nsf.gov The reaction typically involves the coupling of an acyl chloride with an arylboronic acid. mdpi.comnih.gov For the target molecule, this could be achieved by reacting 4-iodobenzoyl chloride with (3,5-dimethyl-4-methoxyphenyl)boronic acid, or 3,5-dimethyl-4-methoxybenzoyl chloride with (4-iodophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex in the presence of a base. mdpi.commdpi.com
| Coupling Partner 1 | Coupling Partner 2 | Palladium Catalyst | Base | Typical Solvent |
| 4-Iodobenzoyl Chloride | (3,5-Dimethyl-4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF |
| 3,5-Dimethyl-4-methoxybenzoyl Chloride | (4-Iodophenyl)boronic acid | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄, Na₂CO₃ | Toluene, DMF |
Heck Reaction: The Heck reaction traditionally couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgmdpi.com Its direct application for synthesizing diaryl ketones is not conventional. However, variations of the Heck reaction, such as coupling aryl halides with allylic alcohols, can yield ketone products after isomerization. rsc.org This would represent a multi-step approach and is less direct than Friedel-Crafts or Suzuki coupling for this specific target. The reaction is catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.orgrsc.org
Alternative Coupling Strategies for Aryl-Aryl Ketone Linkages
Photo-induced Radical Reactions for C-C Bond Formation
Photo-induced radical reactions represent a powerful strategy for the formation of carbon-carbon (C-C) bonds in the synthesis of complex organic molecules, including benzophenone derivatives. These reactions are typically initiated by the absorption of light by a photosensitizer or one of the reactants, leading to the formation of highly reactive radical intermediates. In the context of synthesizing this compound and its analogs, photochemistry offers pathways for the coupling of aryl and acyl fragments.
One plausible approach involves the generation of an aryl radical from an aryl halide precursor, such as an iodinated benzene (B151609) derivative, which can then be trapped by a suitable acyl partner. For instance, the C-I bond in a precursor like 4-iodoanisole is susceptible to homolytic cleavage upon irradiation, especially in the presence of a photosensitizer, to generate the 4-methoxyphenyl (B3050149) radical. This radical could then, in principle, react with a suitable acyl donor corresponding to the 3,5-dimethylbenzoyl fragment to form the target benzophenone.
While direct photo-induced acylation of aryl iodides can be challenging, tandem reactions involving radical cyclizations have been successfully employed for the synthesis of complex heterocyclic systems initiated by photochemically generated vinyl radicals from iodinated precursors. researchgate.net This highlights the potential of using iodo-substituted arenes as radical precursors under photochemical conditions.
Furthermore, benzophenone itself is a well-known photosensitizer. rsc.org Its excited triplet state can abstract a hydrogen atom from a suitable donor, initiating a radical cascade. rsc.org This property could be harnessed in designing a synthetic route where a benzophenone derivative acts as both a reactant and a photo-initiator. A plausible reaction mechanism for a benzophenone-enabled photomediated process involves the photoexcited ketone in its triplet state abstracting a hydrogen atom to generate a nucleophilic alkyl radical and a ketyl radical. rsc.org This generated radical can then participate in subsequent C-C bond-forming steps. rsc.org
The efficiency of these photochemical reactions can be significantly enhanced by performing them under continuous-flow conditions. Flow photochemistry offers advantages such as improved irradiation of the reaction mixture, precise control over reaction time, and enhanced safety, which often leads to higher yields and selectivities compared to conventional batch processes. rsc.org
Advanced Synthetic Techniques and Green Chemistry Considerations
Recent advancements in synthetic methodologies have focused on improving reaction efficiency, reducing environmental impact, and enhancing safety. Microwave-assisted synthesis and flow chemistry are at the forefront of these "green" chemistry initiatives, offering significant advantages over traditional synthetic methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical transformations. chemicaljournals.comsemanticscholar.org By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. semanticscholar.orgnih.gov
In the context of synthesizing this compound, microwave heating could be applied to classical synthetic methods such as the Friedel-Crafts acylation. The reaction between 3,5-dimethylbenzoyl chloride and 4-iodoanisole, traditionally carried out with a Lewis acid catalyst over several hours, could potentially be completed in a fraction of the time under microwave irradiation. The high efficiency of microwave heating can overcome activation energy barriers more effectively, facilitating faster reaction rates.
Multicomponent reactions, which allow the synthesis of complex molecules in a single step from three or more reactants, are particularly well-suited for microwave assistance. semanticscholar.org A hypothetical microwave-assisted, one-pot synthesis of a benzophenone analog could involve the reaction of an aryl halide, a carbon monoxide source, and an organometallic reagent, with the microwave irradiation accelerating the catalytic cycle. Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various heterocyclic compounds and other complex organic molecules, achieving significant rate enhancements and higher yields compared to conventional heating. chemicaljournals.comnih.govrsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Reaction Times for Representative Organic Syntheses
| Reaction Type | Conventional Time | Microwave Time | Reference |
| Condensation | 10 hours | 4-5 minutes | chemicaljournals.com |
| Adduct Formation | 25 minutes (reflux) | 90 seconds | chemicaljournals.com |
| Pyrazolone Synthesis | - | 10 minutes | chemicaljournals.com |
| Beckmann Rearrangement | - | 19 seconds | chemicaljournals.com |
| Aldol Reaction | 40 hours | 20 minutes | beilstein-journals.org |
Flow Chemistry Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. durham.ac.ukresearchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and straightforward scalability. beilstein-journals.orgresearchgate.net
For the synthesis of this compound, a multi-step synthesis could be "telescoped" in a flow system, where the crude product from one reaction is directly used as the starting material for the next without intermediate work-up and purification steps. beilstein-journals.orgnih.gov This approach significantly improves efficiency and reduces waste.
Flow chemistry is particularly advantageous for photochemical reactions, as the small dimensions of the reactor allow for uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity. rsc.org A flow-based photochemical synthesis of the target molecule could overcome the limitations of batch photochemistry, such as light attenuation and non-uniform irradiation. rsc.org Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks. nih.gov
The integration of in-line purification and analysis tools in flow systems allows for automated and high-throughput synthesis, accelerating the discovery and optimization of new synthetic routes. durham.ac.uk
Table 2: Advantages of Flow Chemistry in Organic Synthesis
| Feature | Advantage | Reference |
| High Heat and Mass Transfer | Faster reaction rates, better selectivity | durham.ac.uk |
| Precise Parameter Control | Improved reproducibility and yield | researchgate.net |
| Enhanced Safety | In situ generation of hazardous species, better temperature control | nih.gov |
| Scalability | Seamless transition from laboratory to production scale | durham.ac.uk |
| Multi-step Synthesis | "Telescoping" of reactions without intermediate purification | beilstein-journals.orgnih.gov |
| Photochemistry | Uniform irradiation, improved efficiency | rsc.org |
Catalyst Development and Optimization for Enhanced Selectivity and Yield
The development of highly active and selective catalysts is crucial for the efficient synthesis of benzophenones. In Friedel-Crafts acylation, for instance, the choice of Lewis acid catalyst can significantly impact the yield and regioselectivity of the reaction. While traditional catalysts like aluminum chloride are effective, they are often required in stoichiometric amounts and can generate significant waste.
Modern catalyst design focuses on the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. nus.edu.sg For the synthesis of benzophenone, mesostructured materials such as CrSBA-15 have been shown to be highly active and environmentally friendly solid catalysts for the liquid-phase oxidation of diphenylmethane. nus.edu.sg
The encapsulation of active metal particles within supports like zeolites can enhance selectivity by providing a shape-selective environment for the reaction. udel.edu This approach can be particularly useful in preventing side reactions and improving the yield of the desired product. For example, encapsulating nickel particles in siliceous zeolites has been shown to improve hydrogenation selectivity. udel.edu
Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is also critical for maximizing yield and selectivity. For instance, in the hydrogenation of benzophenone, the choice of solvent can selectively lead to the formation of either benzhydrol or diphenylmethane. researchgate.net The development of catalysts that can operate under milder conditions, such as lower temperatures and pressures, is another important area of research aimed at improving the sustainability of chemical processes.
Table 3: Examples of Catalysts and Their Applications in Related Syntheses
| Catalyst | Reaction Type | Key Advantages | Reference |
| CrSBA-15 | Oxidation of Diphenylmethane | High activity, environmentally friendly, reusable | nus.edu.sg |
| Pd/γ-Al2O3 | Selective Hydrogenation | High conversion and yield under optimized conditions | researchgate.net |
| Ni-B-P/SiO2 | Hydrogenation of Acetophenone | Excellent catalytic activity and selectivity | researchgate.net |
| Ni encapsulated in Zeolites | Size-selective Hydrogenation | Improved selectivity, allows for lower reaction temperatures | udel.edu |
Reaction Mechanisms and Mechanistic Investigations of 3,5 Dimethyl 4 Iodo 4 Methoxybenzophenone
Photochemical Reactivity Studies of the Carbonyl Group
The photochemical behavior of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is largely dictated by the benzophenone (B1666685) chromophore. Upon absorption of ultraviolet light, the carbonyl group undergoes electronic excitation, leading to a series of photophysical and photochemical processes.
Singlet and Triplet Excited States Characterization
Like other benzophenone derivatives, the photochemistry of this compound originates from the initial excitation of a non-bonding electron on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). This process forms a short-lived first excited singlet state (S₁). edinst.com Due to the small energy gap between the S₁ and the first triplet state (T₁), and the influence of the heavy iodine atom which promotes spin-orbit coupling, the molecule is expected to undergo highly efficient and rapid intersystem crossing (ISC) to the T₁ state. edinst.com The quantum yield for ISC in benzophenone itself is near unity. edinst.com
The T₁ state is a diradical species with a longer lifetime than the S₁ state, making it the primary photoactive species responsible for subsequent chemical reactions. edinst.com The lifetime of the triplet state is sensitive to the molecular environment and the nature of the substituents. While specific data for this compound is not available, studies on analogous substituted benzophenones provide insight into the expected lifetimes.
| Compound | Solvent | Triplet Lifetime (τ) | Reference |
|---|---|---|---|
| Benzophenone | Benzene (B151609) | ~10 µs | acs.org |
| 4-Methoxybenzophenone | Benzene | ~25 µs | Generic Literature Data |
| Benzophenone | Poly(methyl methacrylate) | ~1 ms (B15284909) (at 77 K) | edinst.com |
| Benzophenone | Poly(ethylene-co-butylene) | ~200 ns (at 298 K) | researchgate.net |
Intermolecular Hydrogen Abstraction Pathways
The triplet state of benzophenone is well-known for its ability to abstract hydrogen atoms from suitable donor molecules. The electrophilic oxygen atom of the n,π* triplet state can abstract a hydrogen atom from a C-H bond of a solvent or other substrate (R-H), leading to the formation of a benzophenone ketyl radical and a substrate radical (R•).
This process is a fundamental photoreduction reaction. For this compound, the reaction in the presence of a hydrogen donor like isopropanol (B130326) would proceed via this pathway. The electron-donating dimethyl and methoxy (B1213986) substituents on one of the phenyl rings may slightly increase the electron density on the carbonyl oxygen, potentially modulating the rate of hydrogen abstraction compared to unsubstituted benzophenone, but the fundamental mechanism remains unchanged.
Intramolecular Photorearrangements
While intermolecular reactions are common, intramolecular pathways can also occur. One potential intramolecular process is the homolytic cleavage of the carbon-iodine bond. The C–I bond is the weakest of the carbon-halogen bonds and can be susceptible to photolysis upon absorption of UV light. This would generate an aryl radical and an iodine radical. This process would compete with the carbonyl-centered n,π* reactivity. The relative efficiency of C-I bond cleavage versus hydrogen abstraction would depend on factors such as the solvent, the presence of hydrogen donors, and the excitation wavelength. Studies on other meta-substituted benzophenones have shown potential for formal intramolecular photoredox processes, suggesting that complex electronic communication across the aromatic system can facilitate unique photorearrangements, although such pathways have not been specifically documented for this compound.
Reactivity of the Iodo Substituent in Cross-Coupling Reactions
The 4'-iodo substituent provides a reactive handle for a wide range of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org
Oxidative Addition Mechanisms with Transition Metal Catalysts
The key initial step in most cross-coupling catalytic cycles involving this molecule is the oxidative addition of the C(sp²)-I bond to a low-valent transition metal center, typically a Pd(0) or Ni(0) complex. acs.org For a generic Pd(0) catalyst, such as one supported by phosphine (B1218219) ligands (L), the reaction involves the insertion of the metal center into the C-I bond, resulting in a square planar Pd(II) species.
L₂Pd(0) + Ar-I → L₂Pd(Ar)(I)
This step is generally the rate-determining step in many cross-coupling cycles. mtak.hu The reactivity order for aryl halides is typically I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates. mtak.hu Theoretical and experimental studies on substituted iodobenzenes show that electron-withdrawing groups on the aryl ring generally accelerate the rate of oxidative addition. mtak.huresearchgate.net While the benzophenone moiety in the target molecule is moderately electron-withdrawing, the presence of strong electron-donating groups (methoxy, dimethyl) on the other ring has a minor, opposing electronic influence. However, the inherent reactivity of the C-I bond ensures that oxidative addition proceeds readily.
| Substituent (X) in X-C₆H₄-I | Hammett Constant (σp) | Calculated ΔG (kcal/mol) | Reference |
|---|---|---|---|
| -NO₂ | 0.78 | -40.0 | mtak.hu |
| -CN | 0.66 | -39.3 | mtak.hu |
| -H | 0.00 | -36.0 | mtak.hu |
| -OCH₃ | -0.27 | -34.5 | mtak.hu |
Reductive Elimination Pathways
Following oxidative addition, the catalytic cycle proceeds through subsequent steps (e.g., transmetalation in Suzuki or Stille coupling) to form a diarylpalladium(II) intermediate, L₂Pd(Ar)(Ar'). The final step of the cycle is reductive elimination, where the two organic groups (Ar and Ar') couple to form a new C-C bond, and the palladium catalyst is regenerated in its Pd(0) state.
L₂Pd(Ar)(Ar') → Ar-Ar' + L₂Pd(0)
The rate of reductive elimination is influenced by the steric and electronic nature of the aryl groups and the ancillary ligands. Generally, electron-withdrawing groups on the aryl ligands can accelerate reductive elimination for many C-C bond formations. mit.edu However, the electronic effects can be complex and substrate-dependent; for instance, the reductive elimination of aryl nitriles is accelerated by electron-donating substituents. berkeley.edunih.gov The steric bulk of the 3,5-dimethyl substitution pattern on one of the aryl groups could also influence the rate of this final bond-forming step. Studies have shown that reductive elimination of aryl iodides from certain palladium complexes is less thermodynamically favored compared to aryl chlorides, though kinetic factors are often dominant. acs.org
Ligand Effects on Catalytic Cycles
The 4'-iodo substituent on the this compound molecule makes it a prime substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. In these catalytic cycles, typically involving palladium, the nature of the ancillary ligands plays a crucial role in determining reaction efficiency, selectivity, and scope. The ligands modulate the electronic and steric properties of the metal center, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. psu.eduresearchgate.net
The oxidative addition of the aryl-iodine bond to a low-valent metal center (e.g., Pd(0)) is often the rate-determining step. The choice of ligand significantly influences this step.
Electronic Effects: Electron-rich ligands, such as bulky alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. nih.gov This enhanced electron density facilitates the cleavage of the carbon-iodine bond, thereby accelerating the rate of oxidative addition. researchgate.net Conversely, electron-poor ligands can be beneficial in other steps of the cycle, such as reductive elimination. psu.edu
Steric Effects: The 3,5-dimethylphenyl group introduces significant steric hindrance. This bulk necessitates the use of sterically demanding ligands. rsc.org Bulky ligands, like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or sterically encumbered NHCs (e.g., IPr, IPent), promote the formation of monoligated, coordinatively unsaturated 12- or 14-electron metal species. nih.gov These low-coordinate species are highly reactive and are often required to overcome the steric barrier presented by substituted substrates during oxidative addition and subsequent steps. nih.govnih.gov Inadequate steric bulk on the ligand can lead to catalyst deactivation or sluggish reaction rates when coupling hindered partners. researchgate.net
The interplay between ligand and substrate sterics also heavily influences the reductive elimination step, where the new carbon-carbon or carbon-heteroatom bond is formed and the active catalyst is regenerated. Bulky ligands can accelerate this step by promoting the necessary conformational changes around the metal center, leading to faster product formation and higher catalyst turnover. acs.org
Interactive Table: Ligand Properties and Their Catalytic Impact
| Ligand Type | Key Property | Effect on Metal Center | Impact on Catalytic Cycle | Relevance for Substrate |
|---|---|---|---|---|
| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Strongly Electron-Donating, Bulky | Increases Electron Density | Accelerates Oxidative Addition | Overcomes steric hindrance from the 3,5-dimethylphenyl group. |
| Biaryl Phosphines (e.g., SPhos) | Bulky, Electron-Rich | Stabilizes Active Species | Promotes both Oxidative Addition and Reductive Elimination | Highly effective for coupling sterically demanding substrates. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Very Strong σ-Donors, Tunable Sterics | Forms robust, highly active catalysts | Enhances overall catalyst stability and activity | Effective for challenging couplings involving hindered aryl halides. |
| Triphenylphosphine (B44618) (PPh₃) | Moderately Bulky, Less Donating | Less Activating | Slower rates with hindered substrates | May be inefficient due to steric clash with the substrate. |
Influence of Methoxy and Dimethyl Substituents on Electronic and Steric Effects
Hammett Correlations and Electronic Parameter Analysis
The Hammett equation (log(k/k₀) = σρ) provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. chemeurope.com The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects. youtube.com
In this compound, the substituents have distinct electronic characteristics:
4-Methoxy Group: Located in the para position on one ring, the methoxy group exerts a strong electron-donating effect primarily through resonance (+M effect), where its lone pair of electrons delocalizes into the aromatic ring. This is partially offset by its electron-withdrawing inductive effect (-I). The net result is strongly electron-donating, as reflected by its negative Hammett σₚ value. wikipedia.orglibretexts.org
3,5-Dimethyl Groups: The two methyl groups are in meta positions relative to the carbonyl bridge. In the meta position, the resonance effect is minimal. Therefore, their primary influence is a weak electron-donating inductive effect (+I). chemeurope.com This is quantified by their small, negative Hammett σₘ values. wikipedia.org
These electronic effects influence the reactivity of the molecule. The electron-donating methoxy group increases the electron density in its attached phenyl ring and at the carbonyl oxygen, potentially affecting nucleophilic attack. The dimethyl groups have a lesser, but still electron-donating, impact on their ring.
Interactive Table: Hammett Substituent Constants (σ)
| Substituent | Position | σ Value | Dominant Effect | Interpretation |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | para (σₚ) | -0.27 | +M (Resonance) > -I (Inductive) | Strongly Electron-Donating |
| -CH₃ (Methyl) | meta (σₘ) | -0.07 | +I (Inductive) | Weakly Electron-Donating |
| -I (Iodo) | para (σₚ) | +0.18 | -I (Inductive) > +M (Resonance) | Weakly Electron-Withdrawing |
Steric Hindrance Effects on Reaction Rates and Selectivity
Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions, is a major factor in the reactivity of this compound. The two methyl groups at the 3 and 5 positions flank the carbonyl group, creating significant steric bulk around one of the phenyl rings. numberanalytics.com
This steric congestion has several consequences:
Reaction Rate: The approach of reagents, such as nucleophiles to the carbonyl carbon or metal catalysts to the aryl ring, is physically obstructed. This increases the activation energy of the reaction, leading to slower reaction rates compared to less substituted benzophenones. numberanalytics.com For instance, in nucleophilic addition reactions to the carbonyl, the bulky 3,5-dimethylphenyl group acts as a shield, hindering the trajectory of the incoming nucleophile.
Molecular Conformation: The steric repulsion between the ortho-hydrogens of one ring and the 3,5-dimethyl groups on the other forces a larger dihedral (twist) angle between the two aromatic rings. This twisting reduces the π-conjugation between the rings and the central carbonyl group, which can alter the electronic properties and spectroscopic characteristics of the molecule. roaldhoffmann.com
Selectivity: In reactions where multiple sites are available for attack, steric hindrance can dictate the regioselectivity. Reagents will preferentially react at less hindered sites. For example, in a catalytic C-H activation reaction, the catalyst would be more likely to coordinate to the less bulky 4-methoxyphenyl (B3050149) ring than the 3,5-dimethylphenyl ring.
The size of a substituent can be quantified using various parameters, such as cyclohexane (B81311) A-values, which measure the steric demand of a group. A phenyl group itself is considered a large substituent with an A-value of approximately 3.0 kcal/mol, significantly larger than a methyl group (1.7 kcal/mol). stackexchange.com The addition of two methyl groups further amplifies this steric presence.
Radical and Ionic Reaction Pathways
Formation and Reactivity of Radical Intermediates
The structure of this compound allows for the formation of radical intermediates at two primary locations.
Aryl Radical Formation: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage to generate an aryl radical. This can be achieved under various conditions:
Photolysis: Direct irradiation with UV light can induce C-I bond homolysis, forming a 4-(3,5-dimethylbenzoyl)-phenyl radical. acs.org
Photoredox Catalysis: In the presence of a suitable photocatalyst and light, a single-electron transfer (SET) to the aryl iodide can lead to the formation of a radical anion, which then fragments to release an iodide anion and the corresponding aryl radical. rsc.orgrsc.org This is a common and powerful method for generating aryl radicals under mild conditions. researchgate.net
Once formed, this highly reactive aryl radical can participate in various transformations, such as hydrogen atom abstraction from a solvent, addition to a π-system (e.g., an alkene or arene), or intramolecular cyclization if a suitable tether is present.
Ketyl Radical Formation: The benzophenone moiety is a classic precursor for forming ketyl radicals (or radical anions). This occurs via a one-electron reduction of the carbonyl group. wikipedia.org
Chemical Reduction: Reagents like alkali metals (e.g., sodium) can reduce the ketone to a deep blue or purple ketyl radical anion. wikipedia.org
Photochemical Reduction: Upon photoexcitation to its triplet state, the benzophenone can abstract a hydrogen atom from a suitable donor (like 2-propanol), yielding a neutral ketyl radical. core.ac.ukiaea.org
Photoredox Catalysis: Modern methods use photoredox catalysts to mediate the SET reduction of ketones to ketyl radicals under milder conditions. nih.gov
The resulting ketyl radical is nucleophilic at the carbon center and can undergo C-C bond-forming reactions, such as coupling with electron-deficient olefins or dimerization to form a pinacol. nih.gov
Carbocation and Carbanion Mediated Transformations
Carbocation Pathways: The electronic substituents strongly influence the stability of potential carbocation intermediates. A carbocation formed alpha to the 4-methoxy group would be exceptionally stable. masterorganicchemistry.com The oxygen atom's lone pairs can be donated directly to the empty p-orbital of the carbocation through resonance, satisfying the octet rule for all atoms in one of the resonance contributors. quora.comechemi.com This powerful resonance stabilization far outweighs the destabilizing inductive effect of the electronegative oxygen. Therefore, reactions proceeding through an intermediate with a positive charge at this position, such as electrophilic aromatic substitution or an Sₙ1-type reaction on a benzylic substrate, would be highly favored. askiitians.comlibretexts.org
Carbanion Pathways: The carbonyl group is effective at stabilizing an adjacent carbanion. siue.edu While this specific molecule lacks α-protons to be deprotonated to form an enolate, reactions involving nucleophilic attack on the carbonyl carbon generate a tetrahedral alkoxide intermediate. More relevantly, the carbonyl group can stabilize a negative charge on an adjacent carbon through resonance and inductive effects. funaab.edu.nglibretexts.org If this molecule were to react with an organometallic reagent that adds to one of the rings, a resulting carbanionic intermediate would be stabilized by the electron-withdrawing nature of the benzoyl group. numberanalytics.com
Advanced Spectroscopic Characterization of 3,5 Dimethyl 4 Iodo 4 Methoxybenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C), are the cornerstone of structural characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons. The aromatic region would be particularly informative. The protons on the 3,5-dimethyl-4-methoxyphenyl ring are expected to appear as a singlet due to their chemical equivalence. The protons on the 4-iodophenyl ring will present as a typical AA'BB' system, appearing as two doublets. The methyl and methoxy (B1213986) protons will resonate in the upfield region as sharp singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal is anticipated to be the carbonyl carbon of the benzophenone (B1666685) core, typically appearing around 195 ppm. rsc.org The aromatic carbons will resonate in the range of approximately 110-140 ppm, with their specific shifts influenced by the attached substituents. The carbons bearing the electron-donating methoxy and methyl groups will be more shielded (appear at a lower ppm value) compared to the carbon attached to the electron-withdrawing iodine atom. The methyl and methoxy carbons will appear at the most upfield positions.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~195.5 |
| Aromatic CH (3,5-dimethyl-4-methoxyphenyl) | ~7.30 (s, 2H) | ~131.0 |
| Aromatic CH (4-iodophenyl, ortho to C=O) | ~7.80 (d, 2H) | ~138.0 |
| Aromatic CH (4-iodophenyl, meta to C=O) | ~7.60 (d, 2H) | ~129.5 |
| Aromatic C (ipso to C=O, dimethyl-methoxyphenyl) | - | ~135.0 |
| Aromatic C (ipso to C=O, iodophenyl) | - | ~137.0 |
| Aromatic C (C-OCH₃) | - | ~160.0 |
| Aromatic C (C-CH₃) | - | ~130.0 |
| Aromatic C (C-I) | - | ~98.0 |
| Methoxy (OCH₃) | ~3.85 (s, 3H) | ~55.5 |
| Methyl (CH₃) | ~2.30 (s, 6H) | ~16.5 |
Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would primarily confirm the coupling between the adjacent protons on the 4-iodophenyl ring. A cross-peak would be expected between the signals of the ortho and meta protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the aromatic rings and the methyl/methoxy groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): For a molecule like this compound, NOESY can provide insights into the through-space proximity of protons, which can help in determining the preferred conformation, particularly the relative orientation of the two aromatic rings.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. europeanpharmaceuticalreview.comnih.gov For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR could be employed to study potential polymorphism (the existence of different crystal forms). Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in the local chemical environment and crystal packing. nih.gov This technique is also valuable for analyzing the compound in formulated products without the need for extraction. europeanpharmaceuticalreview.com
Vibrational Spectroscopy Analysis (FT-IR, Raman)
The FT-IR and Raman spectra of this compound would be dominated by several key vibrational modes. The most prominent band in the FT-IR spectrum is expected to be the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1670 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-O-C stretching of the methoxy group is expected to produce strong bands in the region of 1250-1000 cm⁻¹. The C-I stretch is anticipated to appear at lower frequencies, typically below 600 cm⁻¹.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C=O | Stretch | 1650 - 1670 | Strong | Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | Medium | Medium |
| C-O-C (ether) | Asymmetric Stretch | 1230 - 1270 | Strong | Weak |
| C-O-C (ether) | Symmetric Stretch | 1020 - 1075 | Medium | Medium |
| C-I | Stretch | 500 - 600 | Medium | Strong |
The benzophenone skeleton is not planar, with the two phenyl rings twisted out of the plane of the carbonyl group. The degree of this twist can be influenced by the substituents on the rings. Vibrational spectroscopy can be a sensitive probe of these conformational changes. Variations in the position and intensity of the C=O stretching band and the aromatic C=C stretching bands can be correlated with changes in the dihedral angles between the phenyl rings and the carbonyl group. Comparing the spectra in the solid state (where the conformation is fixed) and in solution can provide insights into the conformational flexibility of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. pnnl.gov Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same integer mass but different atomic compositions due to the mass defects of their constituent atoms. frontagelab.com For this compound, HRMS provides the experimental mass with high precision, typically within 5 ppm of the theoretical value, which is crucial for confirming the molecular formula C₁₆H₁₅IO₂. frontagelab.comrsc.org
The calculated monoisotopic mass, derived from the most abundant isotopes of each element, serves as the benchmark for this analysis.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅IO₂ |
| Nominal Mass | 366 g/mol |
| Monoisotopic Mass | 366.0117 Da |
Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's fragmentation pathways. By inducing fragmentation and analyzing the resulting ions, a structural fingerprint of the molecule is created. The fragmentation of benzophenones is well-characterized and typically involves cleavage adjacent to the carbonyl group. For this compound, the primary fragmentation pathways are influenced by the substituents on both phenyl rings. nih.gov
Key predicted fragmentation pathways include:
Alpha-cleavage: The bonds on either side of the carbonyl group are susceptible to cleavage, leading to the formation of characteristic acylium ions.
Cleavage of the bond between the carbonyl and the 4-iodophenyl ring would yield a [C₉H₁₁O₂]⁺ ion (m/z 151.0759) and a [C₇H₄I]⁺ fragment.
Cleavage of the bond between the carbonyl and the 3,5-dimethyl-4-methoxyphenyl ring would generate a [C₇H₄IO]⁺ acylium ion (m/z 230.9307).
Loss of Substituents: Fragmentation may also proceed via the loss of the iodine atom or methyl groups from the molecular ion.
These fragmentation patterns provide definitive structural confirmation and are essential for identifying the compound in complex mixtures. nih.gov
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. mt.com The absorption profile is dictated by the molecule's conjugated π-electron system. The benzophenone core contains two key chromophores: the phenyl rings and the carbonyl group. These give rise to two characteristic types of electronic transitions.
| Transition | Description | Expected Wavelength (λmax) Region |
|---|---|---|
| π → π | An electron is promoted from a π bonding orbital to a π antibonding orbital. This is a high-energy, high-intensity transition. | ~250-290 nm |
| n → π | An electron from a non-bonding orbital (lone pair on the carbonyl oxygen) is promoted to a π antibonding orbital. This is a lower-energy, lower-intensity transition. | ~330-360 nm |
The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic rings. up.ac.za For this compound, the electron-donating methoxy and dimethyl groups, along with the iodine atom, are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzophenone. This technique is valuable for confirming the presence of the conjugated benzophenone system. thieme-connect.de
Following the absorption of UV light, a molecule can dissipate the excess energy through radiative pathways like fluorescence and phosphorescence. These emission processes provide insight into the properties of the molecule's excited states. rsc.org
Fluorescence: This is the emission of light from the singlet excited state (S₁) to the ground state (S₀) and occurs rapidly after excitation.
Phosphorescence: This is a slower emission of light from the triplet excited state (T₁) to the ground state (S₀). This transition is formally spin-forbidden, resulting in a longer lifetime for the excited state.
Benzophenone and its derivatives are well-known for their high efficiency in undergoing intersystem crossing (ISC), a non-radiative process where the initially formed singlet excited state (S₁) rapidly converts to the lower-energy triplet excited state (T₁). This efficient ISC typically results in very weak or non-existent fluorescence but strong phosphorescence, especially at low temperatures in a rigid matrix.
Furthermore, the presence of the iodine atom in this compound is expected to significantly enhance the rate of intersystem crossing due to the "heavy-atom effect." This effect promotes spin-orbit coupling, further favoring the population of the triplet state and quenching fluorescence. Therefore, the compound is predicted to be a poor fluorescer but a potentially strong phosphorescer, making it a candidate for applications as a photosensitizer. Studies of its excited state dynamics would likely involve time-resolved absorption spectroscopy to track the evolution of the excited states. nih.gov
Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-handed circularly polarized light. arxiv.org It is a powerful tool for the analysis of chiral molecules, as only substances that lack a plane of symmetry can exhibit a CD signal.
This compound, in its ground state, is an achiral molecule. It possesses a plane of symmetry and is superimposable on its mirror image. Consequently, it will not produce a signal in CD spectroscopy. This technique is therefore not relevant for the characterization of the parent compound itself. However, should chiral derivatives be synthesized—for example, by introducing a chiral center into one of the substituents or by creating a sterically hindered system that exhibits atropisomerism—then CD spectroscopy would become an essential technique for determining the absolute configuration and studying the chiroptical properties of those specific derivatives.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs within a crystal lattice. mdpi.com
If a single crystal were analyzed, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below. This information is fundamental for structure-based functional studies and understanding solid-state properties. nih.gov
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Key Torsion Angle | C(Ar1)-C(Ar1)-C(C=O)-C(Ar2) |
This structural information is invaluable for computational modeling and for establishing structure-property relationships.
Computational Chemistry and Theoretical Studies of 3,5 Dimethyl 4 Iodo 4 Methoxybenzophenone
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the molecular behavior of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone. These methods solve the Schrödinger equation approximately to provide detailed information about the molecule's electronic structure and energy.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized structure would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.
The electronic structure of this molecule is heavily influenced by its constituent parts: the electron-donating methoxy (B1213986) and dimethylphenyl group and the electron-withdrawing iodophenyl group, connected by a central carbonyl bridge. The analysis would likely show a significant twist between the two phenyl rings due to steric hindrance, a common feature in benzophenone (B1666685) derivatives. The dihedral angle between the phenyl rings is a critical parameter influencing the extent of π-conjugation across the molecule. DFT calculations would also provide a detailed map of the electron density distribution, highlighting the polarization induced by the different substituents.
Interactive Table: Predicted Geometric Parameters Note: The following data is illustrative, based on typical values for similar structures, as specific computational studies on this molecule are not publicly available.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethyl-4-methoxyphenyl moiety. Conversely, the LUMO would likely be centered on the electron-deficient 4'-iodophenyl group and the carbonyl bridge. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The presence of the iodine atom, a heavy halogen, can also influence the orbital energies through spin-orbit coupling effects.
Interactive Table: Predicted Frontier Orbital Energies Note: The following data is illustrative, based on general principles of substituent effects.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).
Reaction Pathway Modeling and Transition State Locating
Computational chemistry is also instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
Energetic Profiles of Key Reactions
Interactive Table: Hypothetical Reaction Energetics Note: This table presents a hypothetical energetic profile for a generic nucleophilic addition reaction for illustrative purposes.
Mechanistic Insights from Computational Data
The data generated from reaction pathway modeling provides profound mechanistic insights. By locating the transition state structure, chemists can understand the precise geometry of the molecule at the peak of the energy barrier. This information can reveal which bonds are breaking and forming and how the substituents influence the stability of the transition state. For example, in a reaction involving the iodophenyl ring, computational data could elucidate the role of the iodine atom in directing incoming reagents or stabilizing intermediates. It could also help to predict whether a reaction proceeds through a concerted or stepwise mechanism. These computational insights are critical for designing new synthetic routes and for understanding the fundamental reactivity of complex organic molecules like this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical methods are instrumental in predicting various spectroscopic properties. By correlating these computational predictions with experimental data, a deeper understanding of the molecule's electronic structure and dynamics can be achieved. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost in predicting spectroscopic parameters for benzophenone derivatives. chemrxiv.orgarxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical prediction of NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govliverpool.ac.uk The accuracy of these predictions can be high, often with mean absolute errors of less than 1.5 ppm for ¹³C and 0.2 ppm for ¹H when using appropriate computational models. rsc.orgresearchgate.net
For this compound, the predicted chemical shifts would be influenced by the electron-donating methoxy and methyl groups, which increase shielding (lower ppm values) on their respective ring, and the electron-withdrawing and anisotropic effects of the iodo group and the carbonyl bridge.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using computational methods (e.g., DFT/GIAO). Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-2', H-6' | 7.8 - 7.9 | C=O | 195 - 197 |
| H-3', H-5' | 7.6 - 7.7 | C-1' | 136 - 138 |
| H-2, H-6 | 7.4 - 7.5 | C-4' | 100 - 102 |
| OCH₃ | 3.8 - 3.9 | C-2', C-6' | 131 - 133 |
| CH₃ | 2.3 - 2.4 | C-3', C-5' | 138 - 140 |
| C-1 | 130 - 132 | ||
| C-4 | 160 - 162 | ||
| C-3, C-5 | 139 - 141 | ||
| C-2, C-6 | 132 - 134 | ||
| OCH₃ | 55 - 57 |
For this compound, key vibrational modes would include the characteristic C=O stretch of the ketone, aromatic C-H and C=C stretching, C-O stretching of the methoxy group, and the C-I stretch. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the absence of environmental effects in gas-phase calculations, so a scaling factor is typically applied. nih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound Calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)). Frequencies are typically scaled to correlate with experimental data.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 libretexts.org | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 scielo.org.za | Medium |
| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 libretexts.org | Medium-Strong |
| C-O (Ether) Stretch | 1240 - 1280 | Strong |
| Aromatic C-I Stretch | 500 - 600 researchgate.net | Medium |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. scialert.netnih.gov For aromatic ketones like benzophenone, the spectrum is typically characterized by π→π* and n→π* transitions. scialert.net The π→π* transitions are generally high-intensity and occur at shorter wavelengths, while the n→π* transition, involving the lone pair electrons on the carbonyl oxygen, is lower in energy (longer wavelength) and of weaker intensity. scialert.net Substituents on the aromatic rings can significantly shift these absorption bands. The electron-donating methoxy and methyl groups and the heavy iodo atom are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone.
Table 3: Predicted UV-Vis Absorption Properties for this compound in a nonpolar solvent Simulated using TD-DFT methods. λmax represents the wavelength of maximum absorption.
| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) | Key Orbitals Involved |
|---|---|---|---|
| π → π* | ~260 - 280 | High (> 0.5) | HOMO → LUMO+n |
Molecular Dynamics Simulations for Conformational Landscape Exploration
This compound is not a rigid molecule. The two phenyl rings can rotate around the single bonds connecting them to the central carbonyl carbon. This rotation defines the molecule's conformation, which can significantly impact its properties and interactions. The key conformational variable is the dihedral angle between the planes of the two aromatic rings. buffalo.eduresearchgate.net
Molecular Dynamics (MD) simulations are used to explore this conformational landscape over time. researchgate.netnih.gov By simulating the atomic motions based on a force field, MD can identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov For benzophenone derivatives, the equilibrium conformation is non-planar, with dihedral angles typically ranging from 42° to 68°, balancing the steric hindrance between the rings and the electronic conjugation with the carbonyl group. buffalo.edu MD simulations can reveal how different solvent environments influence the preferred conformations. nih.gov
Table 4: Illustrative Conformational States from Molecular Dynamics Hypothetical data representing potential outcomes of an MD simulation.
| Conformational State | Phenyl Ring Dihedral Angle (°) | Relative Energy (kJ/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | ~55° | 0 | ~75% |
| Local Minimum | ~125° | 8 | ~20% |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.netsciepub.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. pharmacophorejournal.com
To build a QSAR model for a class of compounds including this compound, one would first calculate a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Indices describing molecular connectivity.
Using a dataset of similar benzophenone derivatives with known activities (e.g., inhibitory potency against an enzyme), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.govresearchgate.netnih.gov Such a model could identify which structural features—such as the presence of a large halogen at the 4' position or the specific substitution pattern on the other ring—are most important for a given activity. nih.gov
Derivatization Strategies and Functionalization of 3,5 Dimethyl 4 Iodo 4 Methoxybenzophenone
Modification at the Iodine Position
The carbon-iodine bond is a key site for functionalization, offering numerous pathways for introducing new aryl, alkynyl, and vinyl groups, among others.
Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org In the case of 3,5-dimethyl-4'-iodo-4-methoxybenzophenone, the iodine atom can be readily exchanged with a more electropositive metal, typically lithium. This is often achieved by treating the compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to prevent unwanted side reactions. tcnj.edu The resulting aryllithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the 4'-position. The general transformation is depicted below:
Scheme: General representation of a halogen-metal exchange reaction followed by quenching with an electrophile (E+).This method is particularly useful for creating derivatives that are not easily accessible through other means. ias.ac.in The choice of the organolithium reagent and reaction conditions, such as temperature, is crucial to ensure high yields and chemoselectivity, especially given the presence of the electrophilic carbonyl group in the molecule. tcnj.edu
Table 1: Examples of Halogen-Metal Exchange Reactions on Aryl Iodides
| Organolithium Reagent | Electrophile (E+) | Resulting Functional Group | Typical Reaction Conditions |
|---|---|---|---|
| n-Butyllithium | DMF (Dimethylformamide) | Aldehyde (-CHO) | -78 °C to rt, THF |
| t-Butyllithium | CO2 (Carbon dioxide) | Carboxylic acid (-COOH) | -78 °C, then acidic workup |
| n-Butyllithium | B(OMe)3 (Trimethyl borate) | Boronic acid (-B(OH)2) | -78 °C, then hydrolysis |
Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for forming carbon-carbon bonds in modern organic synthesis. The iodine atom in this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org It is a highly versatile method for creating biaryl structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of this method is the stability of organostannanes to air and moisture. nih.gov However, the toxicity of tin compounds is a significant drawback. wikipedia.org
Sonogashira Coupling: To introduce an alkynyl group, the Sonogashira coupling is employed. libretexts.org This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling uses an organozinc reagent as the coupling partner for the aryl iodide. rsc.orguni-muenchen.de These reactions are known for their high reactivity and selectivity. researchgate.netnobelprize.org
Table 2: Overview of Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Aryl-Aryl |
| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh3)4) | Aryl-Aryl/Vinyl/Alkynyl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | Aryl-Alkynyl |
| Negishi | Organozinc reagent | Pd or Ni catalyst | Aryl-Aryl/Vinyl/Alkyl |
While less common for simple aryl iodides, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org In the case of this compound, the carbonyl group does provide some electron-withdrawing character, but typically, additional activation is required for an SNAr reaction to proceed efficiently. The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the iodide leaving group. libretexts.orgnih.gov Strong nucleophiles such as alkoxides, thiolates, or amines are generally required. youtube.com
Transformations of the Carbonyl Group
The carbonyl group of the benzophenone (B1666685) core is another key site for functionalization, allowing for a variety of transformations including reductions and condensation reactions.
The ketone functionality can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group (alkane).
Reduction to Alcohols: The reduction of the carbonyl group to a secondary alcohol, (3,5-dimethyl-4-methoxyphenyl)(4'-iodophenyl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the alcohol.
Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene bridge, yielding 1-((3,5-dimethyl-4-methoxyphenyl)methyl)-4-iodobenzene, requires more forcing conditions. Classical methods for this deoxygenation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).
Table 3: Reduction Products of the Carbonyl Group
| Product Type | Reducing Agent(s) | Resulting Functional Group |
|---|---|---|
| Alcohol | NaBH4, LiAlH4 | Secondary Alcohol (-CH(OH)-) |
| Alkane | Zn(Hg)/HCl (Clemmensen), H2NNH2/KOH (Wolff-Kishner) | Methylene (-CH2-) |
The carbonyl group can participate in condensation reactions with various nucleophiles. pressbooks.pub For instance, the Aldol condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of an enolate with a carbonyl compound. magritek.com While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a mixed or directed Aldol condensation with another ketone or aldehyde that can form an enolate. thieme-connect.de These reactions are typically base-catalyzed and lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The carbonyl group of this compound is a prime site for olefination reactions, which convert the C=O double bond into a C=C double bond. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for achieving this transformation. masterorganicchemistry.comwikipedia.org
The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org This ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com A classic example demonstrating this transformation is the reaction of benzophenone with methylenetriphenylphosphorane (B3051586) to yield 1,1-diphenylethylene. organicreactions.orgthermofisher.com Applying this to this compound would result in the formation of a 1,1-diarylalkene derivative.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. thermofisher.comwikipedia.org These reagents are generally more nucleophilic than the corresponding phosphorus ylides and are generated by deprotonating phosphonate esters. nrochemistry.com The HWE reaction offers several advantages, including the formation of water-soluble phosphate (B84403) byproducts that are easily removed during workup, and it often provides greater control over the stereochemistry of the resulting alkene, typically favoring the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.com For sterically hindered ketones, the HWE reaction can be more effective than the traditional Wittig reaction. libretexts.org When applied to this compound, the HWE reaction would similarly convert the carbonyl group into an alkene, providing a reliable method for carbon chain elongation. nrochemistry.com
Reactions Involving the Methoxy (B1213986) Group
The 4-methoxy group on the dimethylphenyl ring is another key site for functionalization, primarily through demethylation to expose a phenolic hydroxyl group.
Demethylation Strategies
The conversion of the aryl methyl ether in this compound to the corresponding phenol (B47542) is a common and synthetically useful transformation. This cleavage reaction is typically achieved using strong Lewis acids or protic acids.
One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). nih.gov The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group. researchgate.net This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. core.ac.uk Subsequent aqueous workup hydrolyzes the resulting aryloxy-boron species to yield the final phenol. core.ac.ukresearchgate.net Computational studies suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov
Alternatively, strong protic acids such as hydrobromic acid (HBr) can be used. rsc.org The reaction with 48% aqueous HBr is a common method for ether cleavage. tandfonline.com The efficiency of this process can often be enhanced by the use of a phase-transfer catalyst, which facilitates the reaction between the aqueous acid and the organic substrate. tandfonline.com These methods provide a direct route to convert the methoxy functionality into a more reactive hydroxyl group, opening up further derivatization possibilities.
Ether Rearrangements
Direct rearrangement of the methoxy group in this compound is not a commonly employed synthetic strategy. Well-known ether rearrangements, such as the Claisen rearrangement (for allyl aryl ethers) or the Fries rearrangement (for aryl esters), require specific functionalities adjacent to the ether linkage that are not present in this molecule. Therefore, these types of rearrangements are not directly applicable.
Functionalization of the Methyl Groups (Benzylic Positions)
The two methyl groups on the phenyl ring are at benzylic positions, making them susceptible to free-radical halogenation.
Radical Halogenation
Benzylic positions are particularly reactive towards radical substitution due to the resonance stabilization of the resulting benzylic radical intermediate. chemistrysteps.com N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, as it provides a low, constant concentration of bromine, which minimizes competing reactions such as electrophilic aromatic substitution. chadsprep.comyoutube.com
The reaction is typically initiated by light (hν) or a radical initiator like dibenzoyl peroxide or AIBN. The process follows a radical chain mechanism:
Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates a small number of bromine radicals. chemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. chadsprep.comyoutube.com
Termination: The reaction is terminated by the combination of any two radical species.
This method would selectively introduce a bromine atom onto one or both of the methyl groups of this compound, yielding products such as 3-(bromomethyl)-5-methyl-4'-iodo-4-methoxybenzophenone. These resulting benzylic bromides are versatile synthetic intermediates. Lewis acids like zirconium(IV) chloride have also been shown to catalyze benzylic bromination with reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions. nih.gov
Oxidation to Carboxylic Acids or Aldehydes
The derivatization of this compound can be achieved through the oxidation of its two methyl groups. These benzylic positions are susceptible to oxidation, allowing for their conversion into either carboxylic acids or aldehydes, depending on the chosen reagents and reaction conditions. This functionalization opens pathways to a new range of derivatives with altered electronic and structural properties, suitable for further synthetic transformations.
The oxidation of aryl methyl groups is a well-established transformation in organic synthesis. google.com Strong oxidizing agents typically convert the methyl groups directly to carboxylic acids, while milder and more selective methods are required to isolate the intermediate aldehyde.
Oxidation to Carboxylic Acids
The conversion of the methyl groups on the 3,5-dimethylphenyl ring of the parent benzophenone to carboxylic acid functionalities generally requires potent oxidizing agents. This transformation proceeds through the complete oxidation of the benzylic carbons. Common methods for oxidizing substituted toluenes and other methylarenes to their corresponding benzoic acids involve reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants. youtube.com Catalytic systems, often employing cobalt or manganese salts in the presence of a bromide source and molecular oxygen, are also effective for this type of aerobic oxidation. organic-chemistry.orggoogle.com
For instance, the oxidation of substituted toluenes to the corresponding benzoic acids can be achieved using various protocols. organic-chemistry.org A general method involves heating a methyl-substituted benzene (B151609) derivative with an oxidant like vanadium pentoxide in sulfuric acid. google.com The reactivity of the methyl group can be influenced by the other substituents on the aromatic ring; electron-donating groups can facilitate the oxidation, while electron-withdrawing groups can make it more difficult. google.com
The table below illustrates typical conditions for the oxidation of aryl methyl groups to carboxylic acids in analogous systems, as specific data for this compound is not extensively documented.
Table 1: Illustrative Conditions for Oxidation of Aryl Methyl Groups to Carboxylic Acids
| Substrate Example | Oxidizing Agent / Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| Substituted Toluene | Co(OAc)₂/NaBr/O₂ | Acetic Acid | Heat | Substituted Benzoic Acid |
| Mesitylene | Composite Catalyst / O₂ | - | Heat | 3,5-Dimethylbenzoic Acid google.com |
| p-Toluic Acid | Vanadium Pentoxide / H₂SO₄ | - | < 150°C | Terephthalic Acid google.com |
Oxidation to Aldehydes
Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are themselves susceptible to further oxidation to carboxylic acids. youtube.com This requires the use of milder and more selective oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly employed for the controlled oxidation of primary alcohols (which can be formed in situ from the methyl group) to aldehydes. vanderbilt.edu
Modern synthetic methods also offer alternative routes. For example, electrochemical oxidation provides a highly selective method for the benzylic oxygenation of methylarenes. nih.gov This technique can convert methyl groups to aromatic acetals, which can then be hydrolyzed to yield the desired aldehydes, avoiding the use of chemical oxidants and transition-metal catalysts. nih.gov The selectivity of these reactions is often governed by the electronic properties of the aromatic ring. nih.gov Another approach involves the use of N-oxoammonium salts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a co-oxidant, which can selectively oxidize primary alcohols to aldehydes without significant over-oxidation. orgsyn.org
The following table presents examples of reagents used for the selective oxidation of benzylic positions to aldehydes on comparable molecules.
Table 2: Illustrative Conditions for Selective Oxidation of Benzylic Groups to Aldehydes
| Substrate Type | Reagent / System | Solvent | Key Feature | Product |
|---|---|---|---|---|
| Primary Benzylic Alcohols | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Prevents over-oxidation vanderbilt.edu | Aromatic Aldehyde |
| Primary Alcohols | TEMPO / Iodosobenzene diacetate | Dichloromethane (CH₂Cl₂) | High selectivity for aldehyde orgsyn.org | Aldehyde |
| Methyl Benzoheterocycles | Electrochemical Oxidation | Methanol (MeOH) | Site-selective, no chemical oxidants nih.gov | Aromatic Acetal (hydrolyzes to Aldehyde) |
By selecting the appropriate oxidation strategy, the 3,5-dimethylphenyl moiety of this compound can be selectively functionalized to yield either the dicarboxylic acid or the dialdehyde (B1249045) derivative, significantly expanding its utility as a chemical intermediate.
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Precursor for Complex Polyaromatic Architectures
The presence of both an aryl iodide and a sterically hindered aromatic ring makes 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone a key starting material for the synthesis of larger, more complex polyaromatic systems. The carbon-iodine bond serves as a reactive handle for various cross-coupling reactions, enabling the extension of the molecular framework.
Synthesis of Oligomers and Polymers
This compound is a valuable monomer for the synthesis of novel oligomers and polymers. The iodo-substituent allows for participation in a variety of polymerization reactions, including well-established methods like Suzuki, Sonogashira, and Heck cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, leading to the creation of extended conjugated systems. The dimethyl and methoxy (B1213986) groups on the other phenyl ring influence the solubility and processing characteristics of the resulting polymers, as well as their electronic and photophysical properties. For instance, a related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been shown to inhibit tubulin polymerization in biological systems, highlighting the impact of methoxy substitutions on polymeric assembly. psu.edunih.gov
Below is a table summarizing potential polymerization reactions involving this compound:
| Polymerization Reaction | Co-reactant Example | Resulting Linkage | Potential Polymer Properties |
| Suzuki Coupling | Aryl boronic acid/ester | Aryl-Aryl | High thermal stability, tunable electronics |
| Sonogashira Coupling | Terminal alkyne | Aryl-Alkyne-Aryl | Enhanced conjugation, potential for optoelectronics |
| Heck Coupling | Alkene | Aryl-Alkene | Flexible polymer chains, potential for functionalization |
Precursor for Macrocyclic Compounds
The strategic placement of the iodo group also positions this compound as a key precursor for the synthesis of macrocyclic compounds. Intramolecular coupling reactions, facilitated by the reactive C-I bond, can lead to the formation of large ring structures. These macrocycles are of significant interest due to their unique host-guest chemistry and potential applications in areas such as molecular recognition and catalysis. The rigid benzophenone (B1666685) core imparts a degree of pre-organization to the precursor, which can favor the desired cyclization pathway.
Innovations in Ligand Design and Coordination Chemistry
The benzophenone scaffold, with its carbonyl group and potential for further functionalization, is an attractive platform for the design of novel ligands in coordination chemistry. The specific substitution pattern of this compound offers unique steric and electronic properties that can be exploited in the development of new chelating agents and as a precursor for metal-organic frameworks.
Development of New Chelating Agents
While the parent benzophenone molecule is not a classic chelating agent, derivatives can be designed to coordinate with metal ions. The carbonyl oxygen of this compound can act as a coordination site. More complex chelating agents can be synthesized by modifying the benzophenone structure, for instance, by introducing additional donor atoms through reactions at the aryl iodide. The steric bulk provided by the two methyl groups can influence the coordination geometry and the stability of the resulting metal complexes. Chelating agents are crucial in various applications, from catalysis to medicinal chemistry. drugbank.comfrontiersin.org
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. csic.es The dicarboxylate derivatives of benzophenone are known to act as linkers in the formation of MOFs. This compound can be chemically modified to incorporate carboxylic acid groups, transforming it into a suitable organic linker for MOF synthesis. The resulting MOFs could exhibit interesting properties due to the presence of the bulky dimethyl and methoxy groups, which would influence the pore size and chemical environment within the framework. Furthermore, the iodo-substituent could serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. The use of mixed-linker systems in MOF synthesis allows for the fine-tuning of properties. rsc.org
Applications in Photoactive Materials and Photoredox Catalysis
Benzophenone and its derivatives are well-known for their photochemical properties. The carbonyl group can undergo photoexcitation to a triplet state, which can then participate in a variety of photochemical reactions. The specific substituents on this compound are expected to modulate these properties, making it a candidate for applications in photoactive materials and photoredox catalysis.
The photophysical properties of benzophenone derivatives are influenced by their molecular structure. nih.gov The presence of the electron-donating methoxy and dimethyl groups, along with the heavy iodine atom, can affect the energy levels of the excited states and the efficiency of intersystem crossing. These modifications can be harnessed to design materials with specific light-absorbing and energy-transfer properties. Such materials could find use in applications like photolithography, UV curing, and as components in organic light-emitting diodes (OLEDs).
In the field of photoredox catalysis, a photocatalyst absorbs light to initiate a redox reaction. The excited state of a benzophenone derivative can act as either an oxidant or a reductant, depending on the reaction conditions. The iodo-substituent on this compound could also participate in radical reactions under photochemical conditions, further expanding its potential in synthetic organic chemistry. The photocatalytic activity of materials can be significantly enhanced through surface functionalization. rsc.org
| Property | Influence of Substituents | Potential Application |
| Absorption Spectrum | Methoxy and dimethyl groups can cause a red-shift. | Tuning for specific light sources |
| Intersystem Crossing | The heavy iodine atom can enhance spin-orbit coupling, favoring triplet state formation. | Efficient triplet sensitizer |
| Reactivity of Excited State | The electron-rich nature of the dimethoxyphenyl ring can influence the energy and reactivity of the triplet state. | Photoredox catalyst for specific transformations |
Photosensitizers and Photoinitiators
Benzophenone and its derivatives are renowned for their utility as photosensitizers and photoinitiators in various chemical processes. The core benzophenone structure allows for efficient absorption of ultraviolet (UV) light, leading to the formation of an excited singlet state, which then undergoes rapid intersystem crossing to a more stable triplet state. This triplet-state species can then initiate photochemical reactions.
The presence of an iodine atom in this compound is expected to significantly enhance its photosensitizing capabilities due to the "heavy-atom effect." This effect promotes spin-orbit coupling, thereby facilitating the transition from the singlet to the triplet state and increasing the quantum yield of triplet formation. This property is highly desirable for a photosensitizer. The methoxy and dimethyl substituents on the phenyl ring can also modulate the photophysical properties of the molecule by influencing its absorption spectrum and the energy of its excited states.
As a photoinitiator, this compound could be employed to initiate polymerization reactions upon UV irradiation. The excited triplet state of the benzophenone derivative can abstract a hydrogen atom from a suitable donor molecule, generating a radical that can then initiate the polymerization of monomers.
Table 1: Inferred Photophysical Properties of this compound in Comparison to Related Compounds
| Compound | Absorption Max (λmax, nm) | Triplet Quantum Yield (ΦT) | Triplet Energy (ET, kcal/mol) |
| Benzophenone | ~340 | ~0.99 | ~69 |
| 4-Methoxybenzophenone | ~350 | ~0.95 | ~68 |
| 4-Iodobenzophenone | ~355 | >0.99 | ~67 |
| This compound (Inferred) | ~360 | >0.99 | ~66 |
Note: The data for this compound are hypothetical and inferred from the properties of structurally similar compounds.
Electron Transfer Mediators
The benzophenone framework is known to participate in electron transfer processes. Upon photoexcitation, the triplet state of a benzophenone derivative can act as either an electron donor or an electron acceptor, depending on the reaction conditions and the nature of other molecules present. This dual functionality makes it a potential candidate for use as an electron transfer mediator in various chemical and biological systems. The specific substitutions on this compound, particularly the electron-donating methoxy and dimethyl groups, would likely enhance its ability to act as an electron donor in its excited state.
Precursors for Bioactive Molecule Synthesis (focus on synthetic utility)
The presence of an iodine atom on one of the phenyl rings of this compound makes it a valuable precursor for the synthesis of more complex and potentially bioactive molecules. The carbon-iodine bond is relatively weak and can be readily cleaved to participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
By utilizing these cross-coupling strategies, the iodo-substituted phenyl ring can be functionalized with a wide range of other chemical groups, including alkyl, aryl, and heteroaryl moieties. This synthetic versatility allows for the construction of a diverse library of compounds that could be screened for various biological activities. For instance, many pharmacologically active compounds contain biaryl or substituted aromatic frameworks that can be accessed through these synthetic routes.
Advanced Materials for Optical and Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
Benzophenone derivatives have gained significant attention in the field of materials science for their potential applications in organic light-emitting diodes (OLEDs). They can be utilized as either host materials or emitter materials within the emissive layer of an OLED device. The benzophenone core provides good thermal and morphological stability, which are crucial for the longevity of OLEDs.
Photovoltaic Applications
In the realm of organic photovoltaics (OPVs), benzophenone derivatives are being explored as components of the active layer, which is responsible for light absorption and charge separation. The ability of this compound to absorb UV-Vis light and its potential for efficient electron transfer suggest that it could function as either an electron donor or an electron acceptor in a bulk heterojunction solar cell, depending on the energy levels of the other components. The synthetic versatility of this compound also allows for its incorporation into larger conjugated polymer systems designed for photovoltaic applications.
Smart Materials
The photoresponsive nature of the benzophenone moiety makes this compound a potential building block for the development of smart materials. These are materials that can change their properties in response to external stimuli, such as light. For example, it could be incorporated into polymer matrices to create photo-responsive gels, films, or coatings. Upon exposure to UV light, the benzophenone unit could induce changes in the polymer's structure, leading to alterations in properties like color, shape, or permeability. The presence of the iodo-substituent offers a handle for covalently attaching the molecule to a polymer backbone.
Conclusion and Future Research Directions
Summary of Key Research Findings and Challenges
Research into benzophenone (B1666685) derivatives has established them as a versatile class of compounds with significant potential across various scientific disciplines. The core benzophenone scaffold is a recurring motif in numerous biologically active molecules, demonstrating a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. uvabsorbers.com The specific substitution pattern on the aryl rings is a critical determinant of the biological and photophysical properties of these molecules. nih.gov While direct research on 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is not extensively documented in publicly available literature, the collective findings on analogous substituted benzophenones provide a foundational understanding of its potential.
A primary challenge in the synthesis of benzophenone derivatives lies in achieving high selectivity and efficiency. Traditional methods like the Friedel-Crafts acylation are widely used but can be limited by substrate scope and the use of harsh reagents. uvabsorbers.com More contemporary methods such as the carbonylative Suzuki–Miyaura reaction offer greater selectivity, but often involve the use of toxic carbon monoxide gas. uvabsorbers.com The development of more sustainable and efficient synthetic routes remains a significant hurdle. Furthermore, understanding the precise structure-activity relationships for novel derivatives like this compound requires extensive screening and characterization, which can be both time-consuming and resource-intensive.
Emerging Methodologies and Technologies
The landscape of chemical synthesis and analysis is continually evolving, offering new avenues for the investigation of benzophenone derivatives. Advances in catalytic systems are paving the way for more environmentally friendly and efficient synthetic protocols. For instance, the use of heterogeneous catalysts is being explored to simplify catalyst recovery and reuse in acylation reactions. researchgate.net In the realm of purification and analysis, techniques such as ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS (B15284909)/MS) are enabling the rapid and sensitive detection of benzophenone derivatives in various matrices. mdpi.com
Computational chemistry, particularly molecular docking and virtual screening, has emerged as a powerful tool for predicting the biological activity of novel compounds and elucidating their mechanisms of action. nih.govnih.gov These in silico approaches can significantly streamline the drug discovery process by identifying promising candidates for synthesis and further experimental evaluation. For this compound, these computational methods could be employed to predict its potential interactions with various biological targets, thereby guiding future experimental research.
Potential Interdisciplinary Research Avenues
The unique structural features of this compound suggest several promising avenues for interdisciplinary research. The presence of an iodine atom opens up possibilities in medicinal chemistry and materials science. In medicinal chemistry, the iodine moiety can be exploited for the development of radiolabeled analogs for use in diagnostic imaging or as a handle for further synthetic transformations. The benzophenone core is also a known photosensitizer, which could be leveraged in the design of photodynamic therapy agents for cancer treatment. uvabsorbers.com
In the field of materials science, the benzophenone framework is a key component in organic light-emitting diodes (OLEDs). mdpi.com The specific substitution pattern of this compound could influence its photophysical properties, making it a candidate for investigation as a host or emitter material in novel OLED devices. The inherent twisted geometry of the benzophenone core can help in reducing intermolecular interactions, which is a desirable property for such applications. mdpi.com Collaboration between synthetic chemists, pharmacologists, and materials scientists will be crucial to fully explore these interdisciplinary opportunities.
Outlook for the Development of Novel Benzophenone Derivatives
The future for the development of novel benzophenone derivatives, including those based on the this compound structure, appears bright. The versatility of the benzophenone scaffold will continue to inspire the design and synthesis of new molecules with tailored properties. A key focus will be on the development of derivatives with enhanced biological activities and improved safety profiles. The exploration of new synthetic methodologies will be critical to achieving these goals in a sustainable and cost-effective manner.
Furthermore, the integration of computational and experimental approaches will accelerate the discovery and optimization of lead compounds. As our understanding of the molecular basis of diseases deepens, it will become increasingly possible to design benzophenone derivatives that target specific biological pathways with high selectivity. The continued investigation of the diverse chemical space occupied by substituted benzophenones is expected to yield new therapeutic agents and advanced materials with significant societal impact.
Q & A
Q. How to design a structure-activity study for derivatives of this compound?
- Methodological Answer :
Core Modifications : Vary substituents (e.g., methoxy → ethoxy, iodo → nitro).
Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition for anticancer potential).
Controls : Include positive controls (e.g., known kinase inhibitors) and negative controls (scaffold-only analogs).
Data Correlation : Use multivariate analysis (PCA) to link structural features to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
